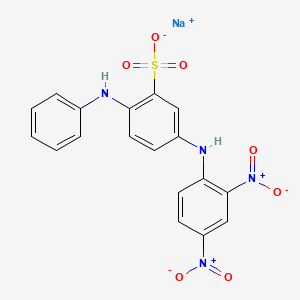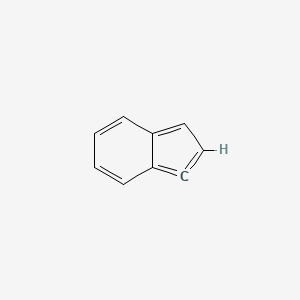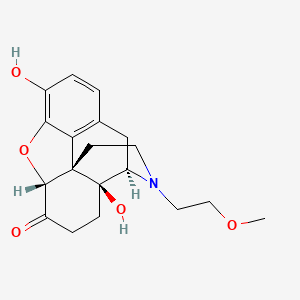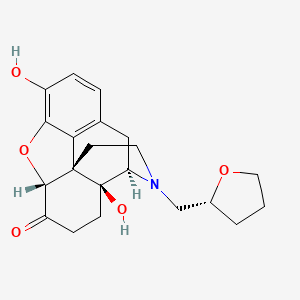
酸性オレンジ3
説明
C.i. acid orange 3 is a brown to dark brown microcrystalline powder. (NTP, 1992)
CI Acid Orange 3 is an organic molecular entity.
科学的研究の応用
- 植物毒性低減:
繊維および皮革産業
酸性染料には、酸性オレンジ3などがあり、繊維および皮革産業で広く使用されています。タンパク質繊維(ウール、シルク、レザー)への親和性が高いため、これらの材料の染色に適しています。 This compoundは鮮やかな色を付与し、水溶性ですが、生分解性が低いことから、環境上の課題が生じています .
化粧品
This compoundは、化粧品の着色剤として役立ちます。 鮮やかな色合いにより、さまざまな化粧品に適していますが、環境への影響を考慮する必要があります .
作用機序
Target of Action
C.I. Acid Orange 3, also known as Acid Orange 3, is a water-soluble dye that belongs to the azo class . It is used in various industries such as textiles, food, and paper as a colorant . The primary targets of Acid Orange 3 are the materials it is intended to color, such as wool, silk, and leather (protein fibers) .
Mode of Action
The mode of action of Acid Orange 3 is primarily through its ability to bind to its targets and impart color. As an azo dye, it contains azo groups (-N=N-) that are responsible for its coloring properties . The dye is brightly colored, water soluble, and barely biodegradable in the environment .
Biochemical Pathways
It is known that the dye can undergo electrocatalytic degradation in the presence of sodium chloride at an iridium oxide electrode . This process leads to the decolorization of the dye and the formation of reaction intermediates .
Pharmacokinetics
It is known that the dye is water-soluble , which suggests that it could be readily absorbed and distributed in aqueous environments. The dye is also known to be barely biodegradable, indicating that it may persist in the environment for extended periods .
Result of Action
The primary result of Acid Orange 3’s action is the imparting of color to its targets. The dye can also undergo electrocatalytic degradation, leading to the formation of reaction intermediates . The effectiveness of this degradation process can be measured by a decrease in phytotoxicity .
Action Environment
The action of Acid Orange 3 can be influenced by various environmental factors. For instance, the rate of dye decolorization during electrocatalytic degradation can be affected by factors such as mixing, electrolyte concentration, applied current, and initial dye concentration . Furthermore, the dye’s stability and efficacy as a colorant can be influenced by factors such as pH and temperature .
生化学分析
Biochemical Properties
C.I. Acid Orange 3 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, C.I. Acid Orange 3 can bind to proteins, altering their conformation and function . This binding can affect protein stability and activity, influencing various biochemical pathways within the cell.
Cellular Effects
C.I. Acid Orange 3 has been observed to exert various effects on different cell types and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to C.I. Acid Orange 3 can lead to the activation of stress-responsive signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, leading to altered cellular functions. Additionally, C.I. Acid Orange 3 has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of C.I. Acid Orange 3 involves several key processes. At the molecular level, this compound can bind to various biomolecules, including enzymes and proteins, leading to changes in their activity and function . For instance, C.I. Acid Orange 3 has been shown to inhibit the activity of certain enzymes involved in cellular detoxification processes, such as glutathione S-transferase . This inhibition can result in the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Additionally, C.I. Acid Orange 3 can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. Acid Orange 3 have been shown to change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions . For example, C.I. Acid Orange 3 is relatively stable under ambient temperatures but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term exposure to C.I. Acid Orange 3 in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation . These temporal effects highlight the importance of considering the duration of exposure when evaluating the biological impact of C.I. Acid Orange 3.
Dosage Effects in Animal Models
The effects of C.I. Acid Orange 3 in animal models have been shown to vary with different dosages. At low doses, this compound may exert minimal or no adverse effects . At higher doses, C.I. Acid Orange 3 has been associated with toxic effects, including renal toxicity and carcinogenicity . For example, high-dose exposure to C.I. Acid Orange 3 in female rats has been linked to an increased incidence of transitional-cell carcinomas of the renal pelvis . These findings underscore the importance of dose-dependent evaluation when assessing the safety and potential risks of C.I. Acid Orange 3 in biological systems.
Metabolic Pathways
C.I. Acid Orange 3 is involved in various metabolic pathways, including those related to oxidative stress and detoxification . This compound can interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, C.I. Acid Orange 3 can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism . These interactions highlight the complex metabolic network in which C.I. Acid Orange 3 is involved and its potential impact on cellular homeostasis.
Transport and Distribution
The transport and distribution of C.I. Acid Orange 3 within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Once inside the cell, C.I. Acid Orange 3 can bind to specific proteins, influencing its localization and accumulation within the cell . These transport and distribution processes are critical for understanding the cellular dynamics and biological effects of C.I. Acid Orange 3.
Subcellular Localization
C.I. Acid Orange 3 exhibits specific subcellular localization patterns that can influence its activity and function . This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of C.I. Acid Orange 3 is often mediated by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are essential for understanding the precise molecular mechanisms through which C.I. Acid Orange 3 exerts its biological effects.
特性
CAS番号 |
6373-74-6 |
|---|---|
分子式 |
C18H14N4NaO7S |
分子量 |
453.4 g/mol |
IUPAC名 |
sodium;2-anilino-5-(2,4-dinitroanilino)benzenesulfonate |
InChI |
InChI=1S/C18H14N4O7S.Na/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12;/h1-11,19-20H,(H,27,28,29); |
InChIキー |
FNWKGILTAWRJQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na] |
Color/Form |
Dark orange-brown microcrystals |
melting_point |
399 to 403 °F (NTP, 1992) |
Key on ui other cas no. |
6373-74-6 |
物理的記述 |
C.i. acid orange 3 is a brown to dark brown microcrystalline powder. (NTP, 1992) |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
15347-52-1 (Parent) |
溶解性 |
1 to 10 mg/mL at 77° F (NTP, 1992) Very soluble in water and ethanol |
同義語 |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxicological concern associated with Acid Orange 3?
A1: Acid Orange 3 ([1, 2, 11]) has been identified as a potential nephrotoxin in both rats and mice. Studies have shown that exposure to Acid Orange 3, particularly at higher doses, can lead to kidney damage, including degeneration and necrosis of epithelial cells in the proximal convoluted tubules. []
Q2: What are the applications of Acid Orange 3?
A3: Acid Orange 3 is primarily utilized as a colorant in various applications, including hair dye formulations. [, ] Regulatory bodies like the FDA have established safety guidelines for its use in cosmetics, limiting its concentration to below 0.2%. [, ]
Q3: What are the environmental concerns associated with Acid Orange 3?
A4: As a dye commonly used in textile industries, Acid Orange 3 can contribute to water pollution if discharged untreated. [] Research has explored the use of readily available materials, such as eggshells, as potential adsorbents for removing Acid Orange 3 from wastewater. [] Other methods investigated include combining fly ash and hydrogen peroxide with ultrasound irradiation to degrade Acid Orange 3 in aqueous solutions. []
Q4: Are there alternative substances to Acid Orange 3?
A5: While the provided research does not delve into specific alternatives for Acid Orange 3, it underscores the ongoing need to evaluate the safety and environmental impact of dyes. [] Researchers and industry professionals are constantly exploring safer and more sustainable alternatives to address concerns associated with existing dyes, including potential allergic reactions and environmental pollution. []
Q5: How is Acid Orange 3 absorbed and metabolized in the body?
A5: The provided research primarily focuses on the toxicological and environmental aspects of Acid Orange 3 and does not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Further research is required to fully understand the pharmacokinetic properties of this compound.
Q6: What analytical techniques are employed to study Acid Orange 3?
A6: The research papers discuss the use of various analytical techniques to study Acid Orange 3. These include:
- Spectroscopic methods: While not explicitly detailed, the mention of "C.I." in the compound's name suggests the use of color index characterization, which relies on spectroscopic techniques like UV-Vis spectrophotometry. [, , ]
- Electrochemical methods: Researchers have investigated the electrochemical decolorization of Acid Orange 3 using iridium oxide electrodes in the presence of sodium chloride. [] This approach highlights the potential for electrochemical methods in monitoring and remediating Acid Orange 3 pollution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)



![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)

![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)



![(4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1232515.png)
![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}acetamide](/img/structure/B1232517.png)


